6-Bromo-7-methoxyquinoxalin-2(1H)-one
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Overview
Description
6-Bromo-7-methoxyquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of bromine and methoxy groups in the quinoxaline ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxyquinoxalin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and dihaloquinoxaline.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methoxyquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted quinoxaline derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxyquinoxalin-2(1H)-one would depend on its specific biological target. Generally, quinoxaline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of bromine and methoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoxalin-2(1H)-one: Lacks the methoxy group, which can affect its chemical and biological properties.
7-Methoxyquinoxalin-2(1H)-one: Lacks the bromine atom, which can influence its reactivity and biological activity.
6-Chloro-7-methoxyquinoxalin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological effects.
Uniqueness
6-Bromo-7-methoxyquinoxalin-2(1H)-one is unique due to the presence of both bromine and methoxy groups, which can enhance its reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
216752-63-5 |
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Molecular Formula |
C9H7BrN2O2 |
Molecular Weight |
255.07 g/mol |
IUPAC Name |
6-bromo-7-methoxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-8-3-7-6(2-5(8)10)11-4-9(13)12-7/h2-4H,1H3,(H,12,13) |
InChI Key |
NVAJNMBPUCLEHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)C=N2)Br |
Origin of Product |
United States |
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